molecular formula C22H18N2OS B14632834 (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 52800-05-2

(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B14632834
CAS No.: 52800-05-2
M. Wt: 358.5 g/mol
InChI Key: HHOURTVWTCSTOS-UHFFFAOYSA-N
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Description

(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethane, phenyl isothiocyanate, and an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or thiazolidinone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active thiazolidinones. It may be studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine: A precursor to various biologically active compounds.

    2-Iminothiazolidin-4-one: Exhibits antimicrobial activity.

Uniqueness

(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the diphenylmethyl and phenylimino groups. These features may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

CAS No.

52800-05-2

Molecular Formula

C22H18N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

3-benzhydryl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2OS/c25-20-16-26-22(23-19-14-8-3-9-15-19)24(20)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2

InChI Key

HHOURTVWTCSTOS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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